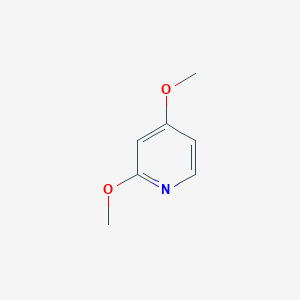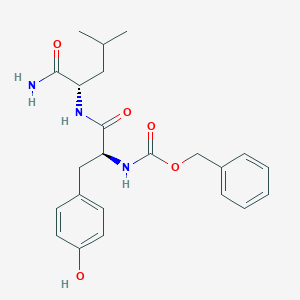
2,4-Dimethoxypyridine
Übersicht
Beschreibung
2,4-Dimethoxypyridine is a chemical compound with the molecular formula C7H9NO2. It has an average mass of 139.152 Da and a monoisotopic mass of 139.063324 Da .
Molecular Structure Analysis
The molecular structure of 2,4-Dimethoxypyridine consists of a pyridine ring with two methoxy groups attached at the 2 and 4 positions . The compound has a density of 1.1±0.1 g/cm3 .
Physical And Chemical Properties Analysis
2,4-Dimethoxypyridine has a boiling point of 201.4±20.0 °C at 760 mmHg and a vapour pressure of 0.4±0.4 mmHg at 25°C . The enthalpy of vaporization is 42.0±3.0 kJ/mol, and the flash point is 72.4±12.0 °C . The index of refraction is 1.489, and the molar refractivity is 37.7±0.3 cm3 . The compound has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 2 freely rotating bonds .
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
2,4-Dimethoxypyridine is used in organic synthesis as a precursor for various chemical compounds . It’s a part of the Acros Organics product portfolio, which is now under the Thermo Scientific Chemicals brand .
Autophagy Inhibition
2,4-Dimethoxypyridine has been discovered as a novel autophagy inhibitor . Autophagy is a catabolic process that mediates the degradation of cellular components and plays important roles in health and disease . Therefore, small molecule modulators of autophagy, like 2,4-Dimethoxypyridine, are in great demand .
Neurodegenerative Diseases
Autophagy plays a crucial role in the degradation of protein aggregates, which cause several neurodegenerative diseases, including Alzheimer’s, Huntington’s, and Parkinson’s diseases . As an autophagy inhibitor, 2,4-Dimethoxypyridine could potentially be used in the treatment of these diseases .
Phenotypic Screening
2,4-Dimethoxypyridine has been used in phenotypic high-content screening for autophagy inhibitors . This screening led to the discovery of a dimethoxypyridine-based class of autophagy inhibitors .
Medicinal Chemistry
2,4-Dimethoxypyridine is used in medicinal chemistry for the development of new drugs . It’s a synthetic precursor of a Militarinone-inspired, neuritogenic compound collection .
MAP4K4 Inhibition
2,4-Dimethoxypyridine derivatives have been reported as MAP4K4 inhibitors . MAP4K4 is a kinase involved in various cellular processes, including inflammation, insulin resistance, and cancer progression .
Wirkmechanismus
Target of Action
The primary target of 2,4-Dimethoxypyridine is the cellular process known as autophagy . Autophagy is a highly conserved cellular process in eukaryotes, which mediates the degradation of cellular components within specialized subcellular compartments known as autophagosomes .
Mode of Action
2,4-Dimethoxypyridine interacts with its target by inhibiting the process of autophagy . The mode of action of 2,4-Dimethoxypyridine is upstream or independent of mTOR , a protein that plays a central role in regulating cell growth and survival.
Biochemical Pathways
The inhibition of autophagy by 2,4-Dimethoxypyridine affects a number of biochemical pathways. Autophagy plays a crucial role in the degradation of protein aggregates, which cause several neurodegenerative diseases, including Alzheimer’s, Huntington’s, and Parkinson’s diseases . Therefore, the inhibition of autophagy by 2,4-Dimethoxypyridine can potentially impact these pathways and their downstream effects.
Result of Action
The result of 2,4-Dimethoxypyridine’s action is the inhibition of autophagy, a process that mediates the degradation of cellular components . This can have significant effects at the molecular and cellular levels, potentially impacting a range of physiological processes and disease states.
Eigenschaften
IUPAC Name |
2,4-dimethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-9-6-3-4-8-7(5-6)10-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJLJSGWKXPGRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355849 | |
| Record name | 2,4-dimethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethoxypyridine | |
CAS RN |
18677-43-5 | |
| Record name | 2,4-Dimethoxypyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18677-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-dimethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2,4-Dimethoxypyridine in recent scientific research?
A1: Recent research has identified 2,4-Dimethoxypyridine as a valuable precursor in the synthesis of Gimeracil [] and as a novel autophagy inhibitor [].
- Gimeracil Synthesis: A three-step synthesis utilizes 2,4-Dimethoxypyridine as the starting material, achieving a 68% overall yield of Gimeracil []. This method offers advantages such as short reaction steps, simplified procedures, and commendable yields.
- Autophagy Inhibition: Research has unveiled 2,4-Dimethoxypyridines as a new class of autophagy inhibitors []. Although the exact mechanism of action remains to be elucidated, this discovery holds potential for various therapeutic applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Methylenespiro[4.4]nonane](/img/structure/B102357.png)






![3,4,5,7,8,9,10,10a-octahydro-1H-pyrido[1,2-d][1,4]diazepin-2-one](/img/structure/B102372.png)


